molecular formula C9H11BF3K B13475641 Potassium trifluoro(3-isopropylphenyl)borate

Potassium trifluoro(3-isopropylphenyl)borate

Cat. No.: B13475641
M. Wt: 226.09 g/mol
InChI Key: FUBAIFGLJYIPHO-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide is a specialized organoboron compound known for its stability and reactivity. It is part of the trifluoroborate family, which is widely used in various chemical reactions due to its unique properties. This compound is particularly valued in synthetic chemistry for its role in cross-coupling reactions and other transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(propan-2-yl)phenyl]boranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a fluorinating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the trifluoroborate salt.

Industrial Production Methods

On an industrial scale, the production of potassium trifluoro[3-(propan-2-yl)phenyl]boranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be efficient and cost-effective, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or esters.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro[3-(propan-2-yl)phenyl]boranuide include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving potassium trifluoro[3-(propan-2-yl)phenyl]boranuide include biaryl compounds, boronic acids, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide has a wide range of applications in scientific research:

    Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active molecules and probes.

    Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium trifluoro[3-(propan-2-yl)phenyl]boranuide exerts its effects involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the trifluoroborate group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the transition metal.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[2-(prop-1-en-2-yl)phenyl]boranuide
  • Potassium trifluoro[3-(furan-2-yl)methylcarbamoyl)phenyl]boranuide
  • Potassium phenyltrifluoroborate

Uniqueness

Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a versatile reagent in synthetic chemistry.

Properties

Molecular Formula

C9H11BF3K

Molecular Weight

226.09 g/mol

IUPAC Name

potassium;trifluoro-(3-propan-2-ylphenyl)boranuide

InChI

InChI=1S/C9H11BF3.K/c1-7(2)8-4-3-5-9(6-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1

InChI Key

FUBAIFGLJYIPHO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+]

Origin of Product

United States

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